REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:4](Br)=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9]([C:13]#[N:14])=[CH:8][CH:7]=[CH:6]2.C1(C)C=CC=CC=1.CN(C)C=O.[F:28][C:29]([F:37])([F:36])[C:30]([F:35])([F:34])C([O-])=O.[K+]>[Cu]I.C(Cl)Cl.O.C1(C)C=CC=CC=1.O>[CH3:1][O:2][C:3]1[C:4]([C:30]([F:35])([F:34])[C:29]([F:37])([F:36])[F:28])=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9]([C:13]#[N:14])=[CH:8][CH:7]=[CH:6]2 |f:3.4,8.9|
|
Name
|
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
COC=1C(=C2C=CC=C(C2=CC1)C#N)Br
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
CuI
|
Quantity
|
11.8 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
FC(C(C(=O)[O-])(F)F)(F)F.[K+]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The two phases were filtered
|
Type
|
CUSTOM
|
Details
|
after which the organic layer was separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=C2C=CC=C(C2=CC1)C#N)C(C(F)(F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |